molecular formula C22H26N6OS B12474410 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone

Cat. No.: B12474410
M. Wt: 422.5 g/mol
InChI Key: HKJLMHXRLOSYIM-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the triazole ring through a condensation reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and piperazine derivatives.

Biology

In biology, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound is explored for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells, making it a candidate for further drug development.

Industry

In industry, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis. In anticancer applications, it inhibits key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole derivatives: These compounds also feature an aminophenyl group and have shown antimicrobial activity.

    Triazole derivatives: Compounds with a triazole ring are known for their antifungal and anticancer properties.

    Piperazine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone apart is its combination of structural features, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C22H26N6OS

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H26N6OS/c1-26-21(18-7-9-19(23)10-8-18)24-25-22(26)30-16-20(29)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10H,11-16,23H2,1H3

InChI Key

HKJLMHXRLOSYIM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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